Furo[3,4-c]pyridine-1,3-dione: A Technical Guide to its Basic Properties and Applications in Drug Discovery
Furo[3,4-c]pyridine-1,3-dione: A Technical Guide to its Basic Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Furo[3,4-c]pyridine-1,3-dione, also known by its synonym Cinchomeronic anhydride, is a heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science. Its rigid, planar structure, combined with the reactive anhydride functionality, makes it an attractive scaffold for the synthesis of a diverse range of complex molecules. This guide provides an in-depth overview of the fundamental properties of Furo[3,4-c]pyridine-1,3-dione, including its synthesis, characterization, reactivity, and its burgeoning role in the development of novel therapeutics. The insights provided herein are intended to empower researchers to leverage the unique chemical attributes of this compound in their scientific endeavors.
Core Molecular Attributes
Furo[3,4-c]pyridine-1,3-dione is a bicyclic molecule where a furan ring is fused to a pyridine ring. The presence of the electron-withdrawing anhydride group and the pyridine nitrogen atom significantly influences its chemical behavior and potential for biological interactions.
| Property | Value | Reference |
| CAS Number | 4664-08-8 | [1][2][3] |
| Molecular Formula | C₇H₃NO₃ | [4] |
| Molecular Weight | 149.10 g/mol | [2] |
| IUPAC Name | Furo[3,4-c]pyridine-1,3-dione | [4] |
| Synonyms | Cinchomeronic anhydride, 3,4-Pyridinedicarboxylic anhydride | [5][6] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 75-77 °C | [2][7] |
| Boiling Point | 334.6 ± 15.0 °C at 760 mmHg | [8] |
| Density | 1.6 ± 0.1 g/cm³ | [8] |
| Water Solubility | Decomposes in water | [8] |
Synthesis and Characterization
The primary and most direct route to Furo[3,4-c]pyridine-1,3-dione is through the dehydration of its corresponding dicarboxylic acid, cinchomeronic acid (3,4-pyridinedicarboxylic acid).
Experimental Protocol: Synthesis from Cinchomeronic Acid
This protocol outlines the laboratory-scale synthesis of Furo[3,4-c]pyridine-1,3-dione via the dehydration of cinchomeronic acid using acetic anhydride. The causality behind this choice of reagent lies in the ability of acetic anhydride to act as a powerful dehydrating agent, facilitating the intramolecular cyclization to the desired anhydride.
Materials:
-
Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
-
Acetic anhydride
-
Anhydrous solvent (e.g., toluene or xylene)
-
Round-bottom flask with a reflux condenser and a drying tube
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., a mixture of toluene and hexane)
Procedure:
-
To a clean, dry round-bottom flask, add cinchomeronic acid and a 5-10 fold molar excess of acetic anhydride.
-
Add a suitable volume of an anhydrous solvent to create a stirrable slurry.
-
Equip the flask with a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the dissolution of the starting dicarboxylic acid. Typically, the reaction is complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the excess acetic anhydride and solvent can be removed under reduced pressure.
-
The crude product is then collected by filtration and washed with a cold, non-polar solvent like hexane to remove residual acetic anhydride and acetic acid.
-
For further purification, the crude Furo[3,4-c]pyridine-1,3-dione can be recrystallized from a suitable solvent system, such as toluene-hexane.
-
Dry the purified crystals under vacuum to obtain the final product.
Caption: Synthesis of Furo[3,4-c]pyridine-1,3-dione.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing nature of the anhydride and the pyridine nitrogen.
-
¹³C NMR: The carbon NMR spectrum will display seven signals. The two carbonyl carbons of the anhydride will have the most downfield chemical shifts (typically in the 160-170 ppm range). The remaining five carbons of the heterocyclic core will appear in the aromatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by two strong carbonyl stretching bands, which are typical for cyclic anhydrides due to symmetric and asymmetric stretching modes. These peaks are generally observed in the region of 1750-1850 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (149.10 g/mol ).
Chemical Reactivity: A Versatile Electrophile
The chemical reactivity of Furo[3,4-c]pyridine-1,3-dione is dominated by the electrophilic nature of the carbonyl carbons in the anhydride ring. This makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Hydrolysis
In the presence of water, Furo[3,4-c]pyridine-1,3-dione will readily undergo hydrolysis to regenerate cinchomeronic acid.[8][9] This reaction is often uncatalyzed but can be accelerated by both acid and base. The propensity for hydrolysis necessitates that the compound be handled and stored under anhydrous conditions to maintain its integrity.[1]
Aminolysis
The reaction with primary and secondary amines is a particularly useful transformation, as it leads to the formation of pyridinedicarboximides (in the case of primary amines) or the corresponding mono-amides. This reaction provides a straightforward entry into the synthesis of pyrrolo[3,4-c]pyridine-1,3-dione derivatives, which are of significant interest in medicinal chemistry.
Experimental Protocol: Synthesis of N-substituted Pyrrolo[3,4-c]pyridine-1,3-diones
This protocol describes a general procedure for the aminolysis of Furo[3,4-c]pyridine-1,3-dione to form N-substituted imides.
Materials:
-
Furo[3,4-c]pyridine-1,3-dione
-
A primary amine (R-NH₂)
-
A high-boiling polar aprotic solvent (e.g., dimethylformamide (DMF) or glacial acetic acid)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve Furo[3,4-c]pyridine-1,3-dione in the chosen solvent in a round-bottom flask.
-
Add an equimolar amount of the primary amine to the solution.
-
Heat the reaction mixture to a temperature that facilitates both the initial ring-opening to the amic acid and the subsequent dehydrative cyclization to the imide (typically 100-150 °C).
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation (e.g., by adding water) followed by filtration.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Key reactions of Furo[3,4-c]pyridine-1,3-dione.
Applications in Drug Discovery and Development
The Furo[3,4-c]pyridine-1,3-dione scaffold and its derivatives have garnered significant interest in drug discovery due to their structural resemblance to endogenous purines, allowing them to interact with a variety of biological targets.
Kinase Inhibitors
The pyridine and fused ring system can mimic the adenine core of ATP, making derivatives of Furo[3,4-c]pyridine attractive candidates for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. While specific data for Furo[3,4-c]pyridine-1,3-dione itself is limited, structurally related furopyridine and pyrrolopyridine derivatives have shown potent inhibitory activity against various kinases. For instance, certain furopyridine derivatives have been identified as inhibitors of CDK2, a key regulator of the cell cycle.
| Compound Class | Target Kinase | Reported Activity (IC₅₀) | Reference |
| Furopyridine Derivatives | CDK2 | 0.24 - 0.93 µM | [10] |
| Pyrido[4,3-d]pyrimidine Derivatives | EGFR | 0.5 - 10 nM | [11] |
Proteasome Inhibitors
The proteasome is a large protein complex responsible for degrading damaged or unnecessary proteins within the cell. Inhibition of the proteasome is a validated therapeutic strategy for certain cancers, such as multiple myeloma. Derivatives of Furo[3,4-c]pyridine-3-ones have been investigated as proteasome inhibitors. One study reported a derivative with a benzylamino group at C(4) and dimethylated at C(1) as a potent and specific inhibitor of the constitutive 20S proteasome with an IC₅₀ of 600 nM for the PA site.[12]
Central Nervous System (CNS) Agents
The pyridine moiety is a common feature in many CNS-active drugs. The rigid structure of Furo[3,4-c]pyridine-1,3-dione and its derivatives can be exploited to design molecules with specific conformations that can interact with receptors and enzymes in the central nervous system. Research into pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives has demonstrated their potential analgesic and sedative activities.[13] Furthermore, the development of CNS-penetrant inhibitors based on related aza-indazole scaffolds highlights the potential for this class of compounds in treating neuroinflammatory and neurodegenerative diseases.
Safety and Handling
Furo[3,4-c]pyridine-1,3-dione is considered a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][14]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][8][14]
-
Handling: Should be handled in a well-ventilated area, preferably in a fume hood.[8] Avoid formation of dust and aerosols.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][14] The compound is sensitive to moisture and air.[1]
-
Incompatible Materials: Strong oxidizing agents, amines, and alcohols.[1]
Conclusion
Furo[3,4-c]pyridine-1,3-dione is a versatile and reactive heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its straightforward synthesis from cinchomeronic acid and its susceptibility to nucleophilic attack provide a foundation for the creation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly as kinase and proteasome inhibitors, underscore its importance as a privileged scaffold in drug discovery. As research continues to uncover new synthetic methodologies and biological applications, the utility of Furo[3,4-c]pyridine-1,3-dione in the development of novel therapeutics and functional materials is poised to expand. This guide serves as a foundational resource for researchers seeking to harness the unique properties of this valuable chemical entity.
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